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molecular formula C37H77N B1582946 N-Methyldioctadecylamine CAS No. 4088-22-6

N-Methyldioctadecylamine

Cat. No. B1582946
M. Wt: 536 g/mol
InChI Key: VFLWKHBYVIUAMP-UHFFFAOYSA-N
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Patent
US04138437

Procedure details

In a manner analogous to that of Example 10 stearyl alcohol was reacted with monomethylamine to yield methyl-distearylamine. In addition the reaction gas consisting of 100 l of hydrogen and 5 l of monomethylamine was circulated via a gas pump, and the amine while had been used up in the reaction was continuously added in doses via a mercury dipping pipe. The pressure in the apparatus was kept constant. After a continuous addition of 2 moles of stearyl alcohol (90 g/h) within 6 hours, the amine addition was stopped. 33.8 milliliters of water had separated. The reaction was completed by adding the calculated amount of stearyl alcohol. After distillation of the crude product, 4.1% of higher condensed by-products were left. The yield of methyldistearylamine was 92.4% with a degree of purity of the product of 98.5%. cl EXAMPLE 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:20][NH2:21]>>[CH3:20][N:21]([CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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